7-Fluoroisoquinoline-1-carbonitrile
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Overview
Description
7-Fluoroisoquinoline-1-carbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds with a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoquinoline-1-carbonitrile can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Fluoroisoquinoline-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Fluoroisoquinoline-1-carbonitrile involves its interaction with molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
7-Fluoroisoquinoline: Similar structure but without the carbonitrile group.
7-Fluoroquinoline: A related compound with a quinoline instead of an isoquinoline structure.
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: A reduced form of the isoquinoline ring.
Uniqueness: 7-Fluoroisoquinoline-1-carbonitrile is unique due to the presence of both a fluorine atom and a carbonitrile group, which imparts distinct chemical and biological properties. This combination makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
7-fluoroisoquinoline-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-8-2-1-7-3-4-13-10(6-12)9(7)5-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQVEIMFCCOAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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